7-Fluoronaphthalen-2-ol
Overview
Description
7-Fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H7FO. It is a derivative of naphthalene, where a hydroxyl group is attached to the second carbon and a fluorine atom is attached to the seventh carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoronaphthalen-2-ol typically involves the fluorination of naphthalen-2-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-2-ol is treated with a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective fluorination at the seventh position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts to promote selective fluorination and minimize by-products is a common practice in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Fluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-fluoro-2-naphthoquinone or 7-fluoro-2-naphthoic acid.
Reduction: Formation of 7-fluoro-2-dihydronaphthol.
Substitution: Formation of 7-amino-2-naphthol or 7-thio-2-naphthol.
Scientific Research Applications
7-Fluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a ligand for metal complexes in catalysis and material synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in manufacturing processes to improve product quality and efficiency
Mechanism of Action
The mechanism of action of 7-Fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and selectivity towards various enzymes and receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloronaphthalen-2-ol
- 7-Bromonaphthalen-2-ol
- 7-Iodonaphthalen-2-ol
Comparison
Compared to its halogenated analogs, 7-Fluoronaphthalen-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly valuable in applications requiring specific electronic and steric characteristics .
Properties
IUPAC Name |
7-fluoronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBZMAQEXJMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631402 | |
Record name | 7-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889884-94-0 | |
Record name | 7-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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